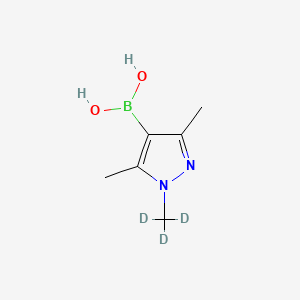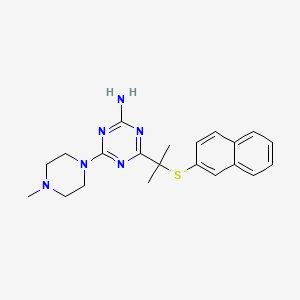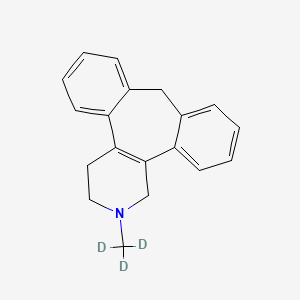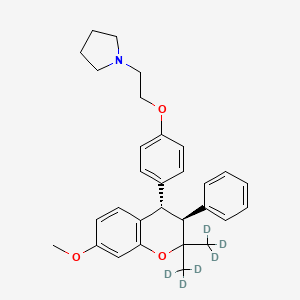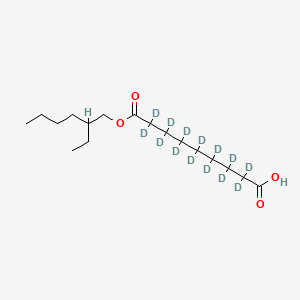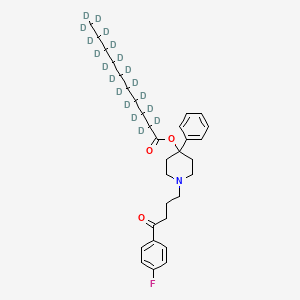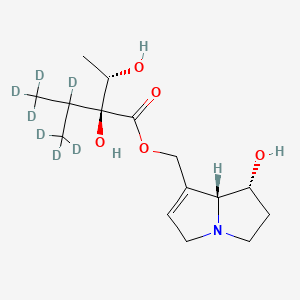
Lycopsamine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lycopsamine-d7 是lycopsamine的氘代类似物,lycopsamine是一种吡咯里西啶生物碱。 吡咯里西啶生物碱是自然界中存在于各种植物中的化合物,以其肝毒性而闻名。 this compound 特别用氘标记,使其在科学研究中很有用,特别是在涉及质谱和代谢追踪的研究中。
准备方法
合成路线和反应条件
Lycopsamine-d7 的合成涉及将氘原子掺入lycopsamine分子中。 这可以通过各种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的方法是将lycopsamine在氘气存在下氢化,导致氢原子被氘取代。
工业生产方法
This compound 的工业生产通常涉及使用氘代试剂进行大规模合成。 该过程经过优化,以确保最终产物的产率和纯度高。 生产是在受控条件下进行的,以防止污染并确保氘代化合物的稳定性。
化学反应分析
反应类型
Lycopsamine-d7 会发生各种化学反应,包括:
氧化: this compound 可以被氧化形成 N-氧化衍生物。
还原: 还原反应可以将 this compound 转化为相应的醇。
取代: 取代反应可以将不同的官能团引入 this compound 分子中。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 之类的还原剂。
取代: 卤代烷和酰氯等试剂用于取代反应。
主要产物
从这些反应中形成的主要产物包括 N-氧化衍生物、醇和各种取代的 this compound 化合物。
科学研究应用
Lycopsamine-d7 因其独特的特性而广泛应用于科学研究。 它的一些应用包括:
化学: 在质谱中用作参考标准,用于定量lycopsamine及其代谢物。
生物学: 用于代谢研究,以追踪lycopsamine在生物系统中的途径和命运。
医学: 在临床前研究中研究其潜在的治疗效果和毒性。
工业: 用于开发分析方法,检测和定量食品和草药产品中的吡咯里西啶生物碱。
作用机制
Lycopsamine-d7 通过各种分子靶标和途径发挥作用。 已知它通过引起氧化应激和线粒体功能障碍来诱导肝毒性。 该化合物还可以触发肝细胞内质网应激和凋亡。 氘标记允许对它的代谢途径及其与细胞成分的相互作用进行详细研究。
相似化合物的比较
Lycopsamine-d7 与其他吡咯里西啶生物碱相比,例如:
Intermedine: 结构相似,但在代谢途径和毒性方面有所不同。
Echimidine: 另一种吡咯里西啶生物碱,具有不同的生物学效应和应用。
Lycopsamine N-oxide: lycopsamine 的氧化形式,具有不同的化学性质和反应性。
This compound 由于其氘标记而具有独特性,这在分析和代谢研究中提供了优势,使其成为科学研究中宝贵的工具。
属性
分子式 |
C15H25NO5 |
|---|---|
分子量 |
306.41 g/mol |
IUPAC 名称 |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1/i1D3,2D3,9D |
InChI 键 |
SFVVQRJOGUKCEG-AVDAVBPJSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([C@]([C@H](C)O)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


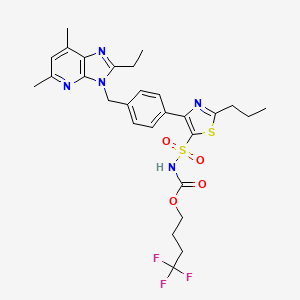
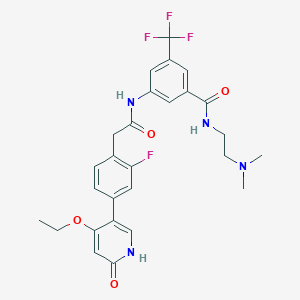



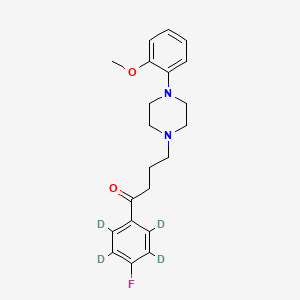
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

